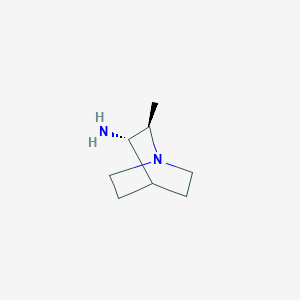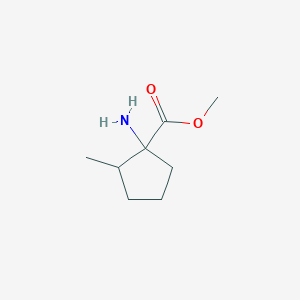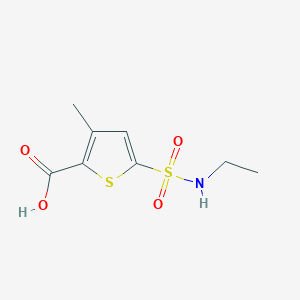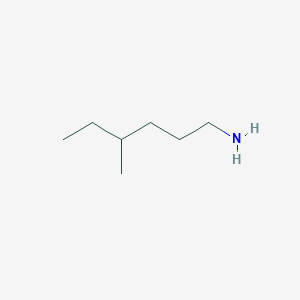
4-Methylhexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylhexan-1-amine, also known as 4-methylhexylamine, is an organic compound with the molecular formula C7H17N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is a colorless to pale yellow liquid with a strong, fishy odor, typical of amines. It is used in various applications, including as an intermediate in organic synthesis and in the production of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylhexan-1-amine can be synthesized through several methods. One common method involves the reaction of 4-methylhexan-1-ol with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the formation of the amine. Another method involves the reduction of 4-methylhexan-1-nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methylhexan-1-nitrile. This process involves the use of a continuous flow reactor, where the nitrile is hydrogenated in the presence of a metal catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding nitrile or amide.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: 4-Methylhexan-1-nitrile or 4-methylhexanamide.
Reduction: 4-Methylhexane.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methylhexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of amine metabolism and as a model compound in biochemical research.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-methylhexan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. It can also interact with receptors in the nervous system, potentially influencing neurotransmitter release and uptake. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-Methylhexan-1-amine can be compared with other similar compounds, such as:
4-Methylhexan-2-amine: This compound has a similar structure but differs in the position of the amino group. It is also used as a stimulant and in dietary supplements.
Hexylamine: This compound lacks the methyl group present in this compound and has different chemical properties and applications.
2-Amino-4-methylhexane: This compound is another structural isomer with different properties and uses
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for various specialized applications.
Propiedades
Número CAS |
34263-68-8 |
|---|---|
Fórmula molecular |
C7H17N |
Peso molecular |
115.22 g/mol |
Nombre IUPAC |
4-methylhexan-1-amine |
InChI |
InChI=1S/C7H17N/c1-3-7(2)5-4-6-8/h7H,3-6,8H2,1-2H3 |
Clave InChI |
HZZLWSFAPDJVLT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


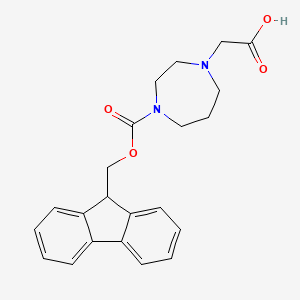
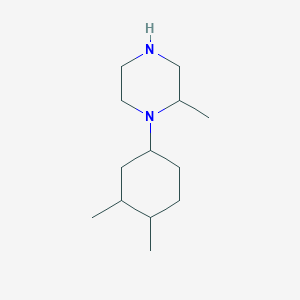
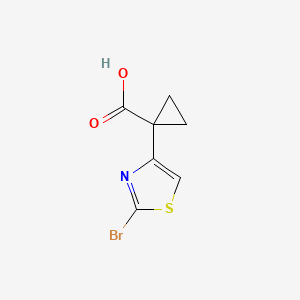
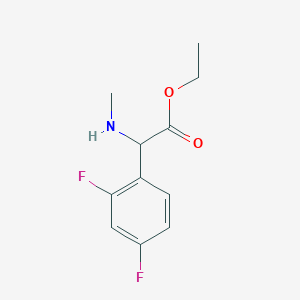
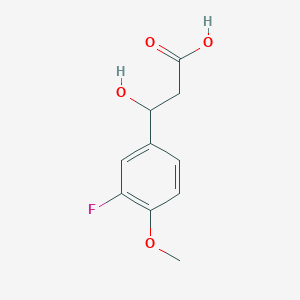
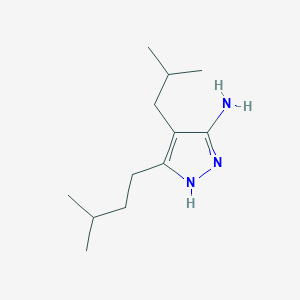
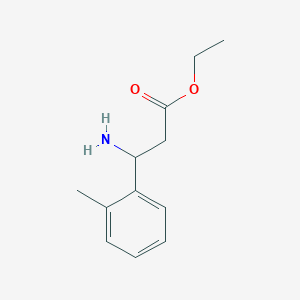
![3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13538093.png)
